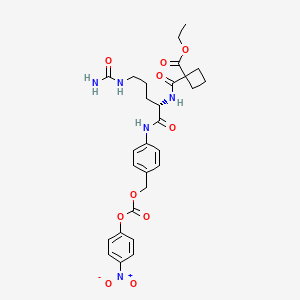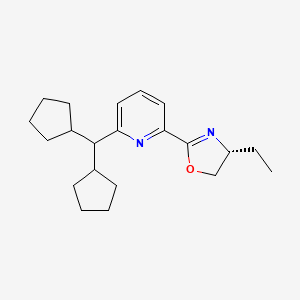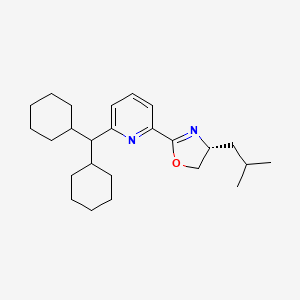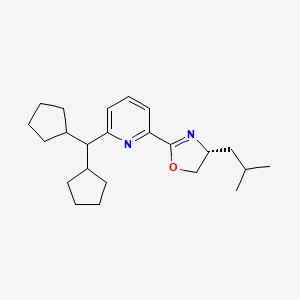
(R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a dicyclopentylmethyl group and an isobutyl group, along with a dihydrooxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and oxazole precursors. The key steps in the synthesis may involve:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dicyclopentylmethyl Group: This step may involve alkylation reactions using dicyclopentylmethyl halides under basic conditions.
Formation of the Dihydrooxazole Ring: This can be accomplished through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.
Introduction of the Isobutyl Group: This step may involve alkylation reactions using isobutyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the isobutyl group.
Reduction: Reduction reactions may target the oxazole ring or the pyridine ring.
Substitution: The compound can undergo substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridine and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may yield dihydropyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules, such as proteins and nucleic acids, can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, ®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole may be investigated for its potential as a drug candidate. Its unique structure and potential biological activities make it a promising candidate for the development of new pharmaceuticals.
Industry
In industry, this compound may be used in the development of new materials with unique properties, such as polymers, coatings, and adhesives. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of ®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole involves its interactions with molecular targets such as enzymes, receptors, and nucleic acids. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Interacting with Nucleic Acids: Binding to DNA or RNA to affect gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds with similar pyridine rings, such as nicotinamide and pyridoxine.
Oxazole Derivatives: Compounds with similar oxazole rings, such as oxazepam and cloxacillin.
Dicyclopentylmethyl Substituted Compounds: Compounds with similar dicyclopentylmethyl groups, such as dicyclopentylmethylamine.
Uniqueness
®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole is unique due to its combination of a pyridine ring, an oxazole ring, and a dicyclopentylmethyl group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
(4R)-2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O/c1-16(2)14-19-15-26-23(24-19)21-13-7-12-20(25-21)22(17-8-3-4-9-17)18-10-5-6-11-18/h7,12-13,16-19,22H,3-6,8-11,14-15H2,1-2H3/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMNTYOCRJIBNC-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COC(=N1)C2=NC(=CC=C2)C(C3CCCC3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1COC(=N1)C2=NC(=CC=C2)C(C3CCCC3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
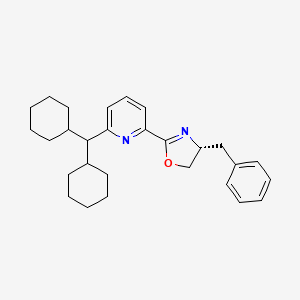

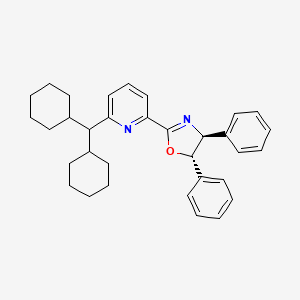

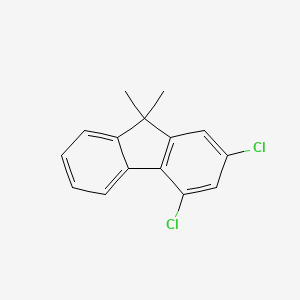
![13-hydroxy-10,16-diiodo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8243133.png)
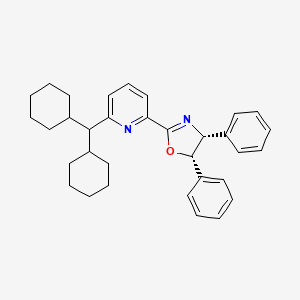
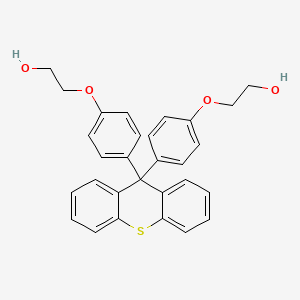
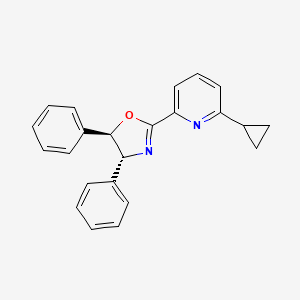

![(3aR,8aS)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8243184.png)
